Lactulose is a synthetic disaccharide sugar composed of galactose and fructose, linked by a β(1→4) glycosidic bond. [] It is categorized as a prebiotic, a non-digestible carbohydrate that stimulates the growth and activity of beneficial bacteria in the colon. [, , ] Unlike lactose, lactulose cannot be broken down by human digestive enzymes, allowing it to reach the large intestine intact. [] In scientific research, lactulose serves as a valuable tool for investigating intestinal function, bacterial metabolism, and the gut-brain axis.
Lactulose is classified as a non-digestible carbohydrate and falls under the category of osmotic laxatives. It is derived from lactose, which is hydrolyzed and then subjected to enzymatic transgalactosylation or chemical processes to produce lactulose. Its primary sources include whey from cheese production and other lactose-rich substrates, which are processed to yield lactulose through various synthesis methods.
The synthesis of lactulose can be approached through several methods:
Lactulose has a molecular formula of C₁₁H₂₂O₁₁ and a molecular weight of approximately 342.3 g/mol. Its structure consists of a β-D-galactopyranosyl unit linked to a D-fructofuranosyl unit via a glycosidic bond. The configuration allows for its classification as a reducing sugar due to the free aldehyde group present in its fructose component.
Lactulose participates in various chemical reactions:
Lactulose functions primarily as an osmotic laxative. Upon ingestion, it reaches the colon undigested where it undergoes fermentation by gut microbiota:
Lactulose exhibits several notable physical and chemical properties:
Lactulose has diverse applications across various fields:
Research continues into optimizing lactulose synthesis processes using various biocatalysts and exploring its potential health benefits beyond laxation, including its role in gut health and metabolic regulation .
Lactulose (4-O-β-D-galactopyranosyl-D-fructofuranose) was first synthesized in 1930 by Montgomery and Hudson through the alkaline isomerization of lactose. However, its nutritional significance remained unexplored until 1957, when Austrian pediatrician Friedrich Petuely identified its "bifidus factor" properties. In landmark clinical trials involving >300 infants, Petuely demonstrated that lactulose-supplemented formula (1.2g per 70kcal) induced a colonic microbiota dominated by Bifidobacteria and Lactobacilli—mirroring the gut ecology of breastfed infants. This bifidogenic effect stemmed from lactulose’s resistance to mammalian digestive enzymes, allowing its fermentation by beneficial gut bacteria [10].
By 1960, Japan’s Morinaga Milk Industry Co. commercialized the first lactulose-fortified infant formula, establishing its safety profile at doses ~6.25g/day. Technological properties facilitated this adoption: high water solubility, stability during processing, and sweetness intensity at 48–62% of sucrose. Critically, lactulose became recognized as the first scientifically documented prebiotic, predating modern definitions by decades [10] [7].
Table 1: Milestones in Lactulose's Early Development
Year | Event | Significance |
---|---|---|
1930 | Synthesis from lactose by Montgomery & Hudson | First chemical creation |
1957 | Petuely's infant formula trials | Discovery of "bifidus factor" |
1960 | Commercial infant formula launch (Morinaga Milk) | First food application |
1964 | Bifidobacterium metabolism characterized (Hoffmann et al.) | Mechanistic basis for prebiotic activity |
The 1960s marked lactulose’s pharmaceutical emergence. In 1966, Bircher et al. reported its efficacy in managing hepatic encephalopathy (HE) via colonic acidification—converting neurotoxic ammonia (NH₃) to non-absorbable ammonium (NH₄⁺). Concurrently, Wesselius-De Casparis’s 1968 double-blind trial validated its laxative effects, noting advantages over stimulant laxatives: non-habit-forming, electrolyte-sparing, and absence of systemic absorption [10].
This therapeutic repositioning triggered global regulatory divergence:
The divergence arose from technological drivers:
Table 2: Global Regulatory Status (Late 20th Century)
Region | Food Status | Pharmaceutical Status | Key Products |
---|---|---|---|
USA | Banned | Prescription drug (1977) | Enemas, oral solutions |
EU | Permitted | OTC/prescription | Infant formula, laxatives |
Japan | Permitted | OTC | Functional candies, HE drugs |
The 21st century witnessed lactulose’s regulatory reintegration into food systems, spearheaded by evidence-based health claims. In 2012, the European Commission adopted EFSA-approved claims for lactulose: "contributes to acceleration of intestinal transit" (ID 807) and "decreases potentially pathogenic gastro-intestinal microorganisms" (ID 806). This followed rigorous evaluation of clinical data demonstrating:
This reclassification permitted lactulose’s use in functional foods across all age groups in the EU. Japan expanded applications to gummy candies and beverages, leveraging its technological advantages:
However, regulatory asymmetries persist:
Table 3: Functional Properties Enabling Food Applications
Property | Technical Benefit | Product Example |
---|---|---|
Sweetness (48–62% sucrose) | Sugar reduction without aftertaste | Prebiotic beverages |
High solubility | Clear solution formation | Fortified waters |
Stability (pH 3–7) | Resistance to processing conditions | Pasteurized foods |
Non-cariogenic | Dental safety in chewable formats | Gummy candies |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7